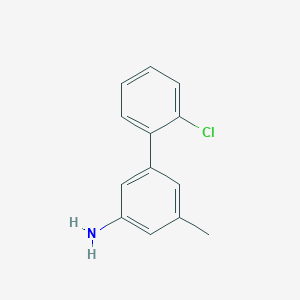![molecular formula C9H10BrN3 B13504775 (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a methanamine group at the 2nd position of the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination and methylation reactions. One common method involves the reaction of 5-bromo-2-nitroaniline with formaldehyde and formic acid to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to DNA grooves and exhibit DNA-cleavage properties, which may contribute to its cytotoxic activities . Additionally, it can disrupt protein-protein interactions, modulating immuno-inflammatory and oncology disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Lacks the bromine atom at the 5th position.
5-Bromo-1H-benzo[d]imidazole: Lacks the methyl and methanamine groups.
Uniqueness
(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, methyl group, and methanamine group provides a distinct set of properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
(5-bromo-1-methylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10BrN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 |
Clave InChI |
SPDNDDKUZOMHNH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)N=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)

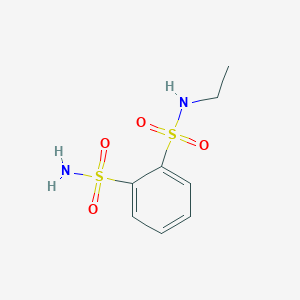
![tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
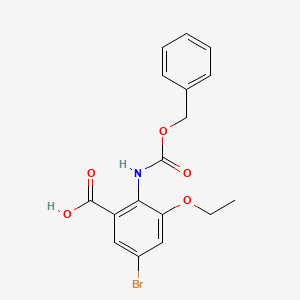
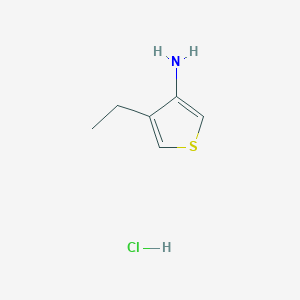
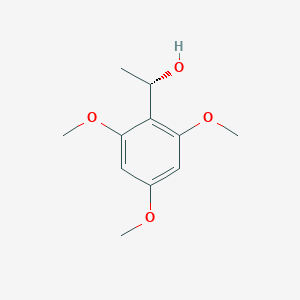
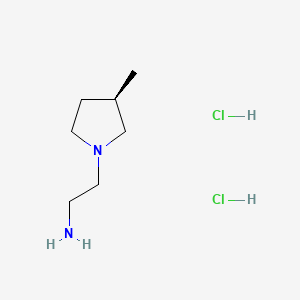
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
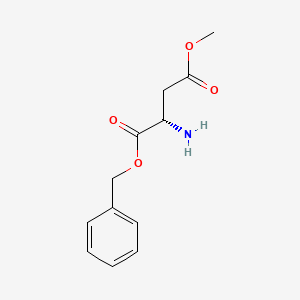
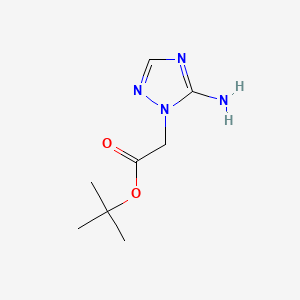
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B13504757.png)
